molecular formula C19H23N3O6 B11112133 3-Methylcyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylcyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11112133
M. Wt: 389.4 g/mol
InChI Key: SCWWAYWLUYOKRM-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups, including a cyclohexyl ring, a nitrophenyl group, and a tetrahydropyrimidine ring

    Cyclohexyl Ring: The “3-Methylcyclohexyl” part refers to a cyclohexane ring with a methyl group (CH₃) attached at the 3-position.

    Nitrophenyl Group: The “4-(4-hydroxy-3-nitrophenyl)” portion contains a nitro group (NO₂) and a hydroxy group (OH) attached to a phenyl ring.

    Tetrahydropyrimidine Ring: The “6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” segment involves a tetrahydropyrimidine ring with a methyl group (CH₃) at the 6-position and a carboxylate group (COO⁻) at the 5-position.

Preparation Methods

Synthetic Routes:: The synthesis of this compound can be achieved through various routes. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions would depend on the specific synthetic pathway chosen.

Industrial Production:: While industrial-scale production methods may vary, they typically involve efficient and scalable processes to yield the desired compound. Unfortunately, specific industrial protocols are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group in the phenyl ring can undergo oxidation reactions.

    Reduction: Reduction of the nitro group can yield an amino group (NH₂).

    Substitution: The cyclohexyl ring may undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) for nitro group reduction.

    Substitution: Halogens (e.g., Cl₂, Br₂) or alkylating agents (e.g., alkyl halides).

Major Products:: The specific products formed depend on the reaction conditions. For example:

  • Nitro group reduction yields an amino derivative.
  • Alkylation of the cyclohexyl ring results in various alkylated derivatives.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactive properties or as a probe in biological studies.

    Medicine: Investigated for pharmacological effects.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

(3-methylcyclohexyl) 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O6/c1-10-4-3-5-13(8-10)28-18(24)16-11(2)20-19(25)21-17(16)12-6-7-15(23)14(9-12)22(26)27/h6-7,9-10,13,17,23H,3-5,8H2,1-2H3,(H2,20,21,25)

InChI Key

SCWWAYWLUYOKRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)O)[N+](=O)[O-])C

Origin of Product

United States

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